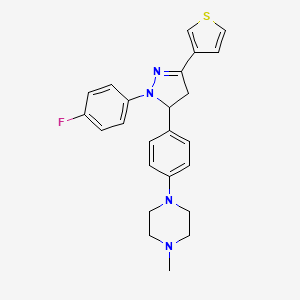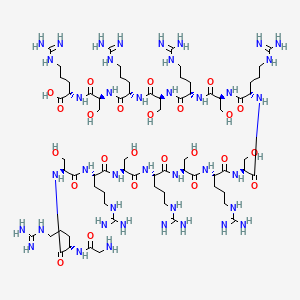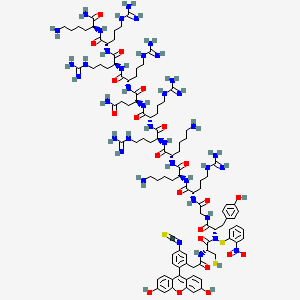
Antitumor agent-108
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-108 is a novel compound that has shown significant potential in the field of cancer treatment. It is known for its ability to inhibit the interaction between hyaluronic acid and CD44, which is crucial for the integrity of cancer spheroids. This compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-108 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-108 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound. These derivatives are often tested for their biological activity to identify the most effective forms of the compound for therapeutic use .
Aplicaciones Científicas De Investigación
Antitumor agent-108 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between hyaluronic acid and CD44. In biology, it is employed to investigate the mechanisms of cancer cell proliferation and metastasis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new cancer treatments .
Mecanismo De Acción
The mechanism of action of Antitumor agent-108 involves the inhibition of the interaction between hyaluronic acid and CD44. This interaction is crucial for the integrity of cancer spheroids, and its inhibition disrupts the structural integrity of these spheroids, leading to the death of cancer cells. The compound also enhances antibody-dependent cell-mediated cytotoxicity and antibody-dependent cellular phagocytosis, further contributing to its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Antitumor agent-108 include other hyaluronic acid-CD44 interaction inhibitors and various monoclonal antibodies used in cancer therapy. Examples include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and various platinum-containing antitumor compounds .
Uniqueness: What sets this compound apart from other similar compounds is its dual mechanism of action. Not only does it inhibit the hyaluronic acid-CD44 interaction, but it also enhances immune responses through antibody-dependent mechanisms. This dual action makes it a highly effective antitumor agent with the potential for broad applications in cancer therapy .
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-20-8-7-15-14(12-20)5-4-6-16(15)21/h4-6,9-10,21H,7-8,11-12H2,1-3H3 |
Clave InChI |
NUVDZRTYISZXFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)

